Hederacoside D (Standard)

Description

BenchChem offers high-quality Hederacoside D (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hederacoside D (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

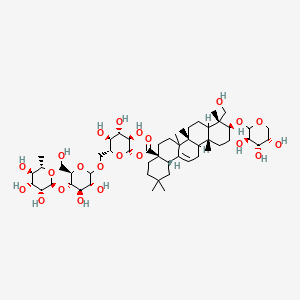

[(2S,3R,4S,5S,6R)-6-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29?,30?,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43?,44?,45-,46-,49-,50-,51?,52+,53-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHILKCNLIKLEV-LLHBIKDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(C[C@H]4C6=CCC7[C@]8(CC[C@@H]([C@@](C8CC[C@]7(C6(CC5)C)C)(C)CO)OC9[C@@H]([C@H]([C@H](CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Hederacoside D: Natural Sources and Extraction from Hedera helix

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederacoside D, a prominent triterpenoid (B12794562) saponin (B1150181) found in Hedera helix (common ivy), has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the bioactive constituents of ivy leaf extract, which is traditionally used for respiratory ailments, understanding its natural sourcing and efficient extraction is paramount for further research and drug development. This technical guide provides a comprehensive overview of the natural occurrence of Hederacoside D, with a focus on Hedera helix, and details various extraction and isolation methodologies. Quantitative data from comparative studies on different extraction techniques are summarized, and detailed experimental protocols are provided. Furthermore, this guide elucidates the current understanding of the biological signaling pathways potentially modulated by Hederacoside D and its aglycone, hederagenin (B1673034), offering insights into its mechanism of action.

Natural Sources of Hederacoside D

Hederacoside D is a naturally occurring pentacyclic triterpenoid saponin. Its primary and most commercially significant source is the leaves of Hedera helix L., commonly known as English ivy, a member of the Araliaceae family.[1][2] Within the plant, Hederacoside D is one of several bioactive saponins (B1172615), which include the more abundant Hederacoside C and α-hederin.[1][3] The concentration of these saponins can vary depending on factors such as the geographical origin of the plant, season of harvest, and the specific cultivar. While Hedera helix is the most well-documented source, Hederacoside D has also been isolated from the stem bark of Kalopanax pictus.[4]

The chemical structure of Hederacoside D consists of the aglycone hederagenin linked to a sugar moiety. This structure is fundamental to its biological activity and influences its extraction and purification characteristics.

Extraction of Hederacoside D from Hedera helix

The extraction of Hederacoside D from Hedera helix leaves is a critical step for its isolation and subsequent study. Various techniques, ranging from conventional solvent extraction to modern, enhanced methods, have been employed to extract saponins from the plant material. The choice of method impacts the yield and purity of the final extract.

Overview of Extraction Methods

Several methods have been investigated for the extraction of saponins from Hedera helix, including:

-

Maceration: A simple and widely used conventional method involving soaking the plant material in a solvent for an extended period.[1]

-

Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration.

-

Ultrasound-Assisted Extraction (UAE): A modern technique that uses acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to higher yields in shorter times.[1][2]

-

Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[5]

-

Conventional Heating Extraction (CHE): Involves heating the solvent and plant material to increase extraction efficiency.[5]

Comparative Analysis of Extraction Methods for Saponins

While specific quantitative data for Hederacoside D yield across different extraction methods is limited in the available literature, studies on the total saponin content (TSC) from Hedera helix provide valuable insights into the efficiency of these techniques.

| Extraction Method | Solvent | Temperature (°C) | Time (min) | Total Saponin Content (mg Diosgenin Equivalents/g Dry Material) | Reference |

| Maceration | Methanol (99.8%) | Room Temp. | 7 days | Not specified for total saponins, but yielded crude saponin extract. | [1] |

| Soxhlet Extraction | Ethanol (B145695) (99.8%) | Boiling point of solvent | 15 hours | Not specified for total saponins, but used for saponin isolation. | [1] |

| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 50 | 60 | Higher than conventional methods. | [2] |

| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 50 | 10 | 77.6 ± 1.7 | [5] |

| Conventional Heating Extraction (CHE) | 80% Ethanol | 50 | 10 | 64.5 ± 0.6 | [5] |

Note: The quantitative data for MAE and CHE specifically report Total Saponin Content (TSC) and provide a direct comparison under optimized conditions. The studies on Maceration and Soxhlet extraction focused on the isolation of Hederacoside C and did not provide comparative TSC data.

Experimental Protocols

General Preparation of Plant Material

Fresh leaves of Hedera helix are typically dried in an oven at a controlled temperature (e.g., 60°C) to a constant weight to remove moisture. The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.[2]

Protocol for Ultrasound-Assisted Extraction (UAE) of Saponins

This protocol is based on optimized conditions for the extraction of total saponins from Hedera helix leaves.[2]

-

Sample Preparation: Weigh 10 g of powdered, dried Hedera helix leaves.

-

Solvent Addition: Place the powdered leaves in a 250 mL beaker and add 200 mL of 80% ethanol (1:20 w/v ratio).

-

Ultrasonication: Immerse the beaker in an ultrasonic bath. Set the temperature to 50°C and the ultrasound amplitude to 40%.

-

Extraction: Sonicate the mixture for 60 minutes.

-

Separation: After extraction, centrifuge the mixture to separate the solid plant material from the liquid extract.

-

Concentration: The supernatant (extract) can be concentrated under reduced pressure using a rotary evaporator to obtain a crude saponin extract.

Protocol for Microwave-Assisted Extraction (MAE) of Saponins

This protocol is based on optimized conditions for the extraction of total saponins from Hedera helix leaves.[5]

-

Sample Preparation: Weigh 1 g of powdered, dried Hedera helix leaves.

-

Solvent Addition: Place the powdered leaves in a microwave extraction vessel and add 20 mL of 80% ethanol (1:20 w/v ratio).

-

Microwave Irradiation: Place the vessel in a microwave extractor. Set the temperature to 50°C and the extraction time to 10 minutes.

-

Separation: After extraction, filter the mixture to separate the solid plant material from the liquid extract.

-

Concentration: The filtrate (extract) can be concentrated under reduced pressure to yield the crude saponin extract.

Protocol for Isolation and Purification of Hederacosides (General)

-

Crude Extract Preparation: Start with the crude saponin extract obtained from one of the methods described above.

-

Defatting: Wash the crude extract repeatedly with petroleum ether to remove chlorophyll (B73375) and other fatty materials.

-

Precipitation: Dissolve the defatted residue in a minimal amount of methanol. Slowly add diethyl ether to this solution until a precipitate (crude saponins) is formed. Collect the precipitate.

-

Column Chromatography:

-

Prepare a silica (B1680970) gel column.

-

Dissolve the crude saponin precipitate in a suitable solvent and load it onto the column.

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform, methanol, and water in increasing polarity.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system and a visualizing agent (e.g., Liebermann-Burchard reagent).

-

-

Further Purification: Fractions containing Hederacoside D can be pooled and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Biological Activity and Signaling Pathways

Direct studies on the specific signaling pathways modulated by Hederacoside D are limited. However, research on its aglycone, hederagenin, and the closely related saponin, Hederacoside C, provides strong indications of its potential mechanisms of action. Hederagenin and its glycosides have been shown to modulate several crucial cellular signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways.[6]

Potential Involvement in Inflammatory Signaling Pathways

Given the known anti-inflammatory properties of Hedera helix extracts, it is plausible that Hederacoside D contributes to these effects by modulating key inflammatory signaling cascades. For instance, Hederacoside C has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the NF-κB and MAPK signaling pathways.[7] Hederagenin has also demonstrated the ability to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.[8]

Based on this, a proposed (hypothetical) mechanism for the anti-inflammatory action of Hederacoside D is presented below. It is important to note that this pathway is inferred from the activities of related compounds and requires direct experimental validation for Hederacoside D.

Workflow Diagrams

General Extraction and Isolation Workflow

The following diagram illustrates a general workflow for the extraction and isolation of Hederacoside D from Hedera helix leaves.

Conclusion

Hederacoside D is a key bioactive saponin present in Hedera helix with significant potential for pharmacological applications. This guide has provided an in-depth overview of its natural sources and various extraction methods. Modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction have been shown to be more efficient for extracting total saponins compared to conventional methods. While specific quantitative data for Hederacoside D remains an area for further research, the provided protocols offer a solid foundation for its extraction and isolation. The potential of Hederacoside D to modulate key signaling pathways involved in inflammation, such as NF-κB, PI3K/Akt, and MAPK, as inferred from studies on related compounds, highlights the need for direct investigation into its mechanism of action. Further research to optimize extraction specifically for Hederacoside D and to elucidate its precise biological activities will be crucial for its development as a therapeutic agent.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Green Extraction Techniques of Phytochemicals from Hedera helix L. and In Vitro Characterization of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Hederagenin Protects PC12 Cells Against Corticosterone-Induced Injury by the Activation of the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Hederacoside D: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederacoside D is a triterpenoid (B12794562) saponin (B1150181) found as a bioactive constituent in Hedera helix (common ivy).[1] Triterpenoid saponins (B1172615) from Hedera helix are recognized for their diverse pharmacological effects, including anti-inflammatory, anticancer, and respiratory benefits.[1][2] This technical guide provides a comprehensive overview of the current understanding of Hederacoside D's biological activity, with a focus on its potential therapeutic applications. While research specifically isolating the effects of Hederacoside D is emerging, this document synthesizes available data and provides context from studies on closely related compounds and extracts of Hedera helix.

Quantitative Data on Biological Activity

Quantitative data specifically for Hederacoside D is limited in the currently available scientific literature. The following table summarizes the available data and notes where information is extrapolated from studies on related compounds or extracts. Researchers are advised to use this data as a preliminary guide and to conduct specific assays for Hederacoside D to determine its precise potency.

| Biological Activity | Cell Line/Model | Measurement | Result | Citation |

| Cytotoxicity | Data Not Available | IC50 | Not Determined | - |

| Anti-inflammatory Activity | Murine model of acute lung injury (as part of Hedera helix extract) | Reduction of pro-inflammatory mediators | Significant decrease in MPO, PGE-2, and NO | [3] |

| Pharmacokinetics (Rat Model) | Sprague-Dawley rats | Oral and intravenous administration | Double peaks evident on concentration-time profile | [1] |

Note: The majority of cytotoxic and anti-inflammatory studies have been conducted on Hederacoside C or the entire saponin fraction of Hedera helix. For instance, a study on an ethanolic extract of Hedera helix ssp. rhizomatifera showed strong cytotoxic activity against HepG2 and MCF7 cell lines, with IC50 values of 1.9125 and 2.0823 µg/ml, respectively.[4] However, the specific contribution of Hederacoside D to this activity was not determined.

Key Biological Activities and Signaling Pathways

Hederacoside D, along with other saponins from Hedera helix, is believed to exert its biological effects through the modulation of key cellular signaling pathways. The primary activities investigated are its anti-inflammatory and potential anticancer effects.

Anti-inflammatory Activity

The anti-inflammatory properties of Hedera helix extracts are well-documented.[2][5] These effects are largely attributed to the inhibition of pro-inflammatory signaling cascades, primarily the NF-κB and MAPK pathways.[6][7]

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8][9] Upon stimulation by inflammatory signals, a cascade of protein interactions leads to the activation and nuclear translocation of NF-κB, which then induces the expression of pro-inflammatory genes, including cytokines like IL-6 and TNF-α.[10][11] Saponins from Hedera helix have been shown to suppress the activation of the NF-κB pathway.[7]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of cellular processes, including inflammation.[12][13] Hederacoside C has been demonstrated to inhibit the phosphorylation of key proteins in the MAPK pathway, such as p38 and ERK, in response to inflammatory stimuli.[6][14] Given the structural similarity, it is plausible that Hederacoside D exerts similar effects.

Caption: Putative Anti-inflammatory Signaling Pathway of Hederacoside D.

Anticancer Activity

While direct studies on Hederacoside D are lacking, related saponins from Hedera helix have demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines.[4] The proposed mechanisms involve the induction of apoptosis through the modulation of signaling pathways that regulate cell survival and death, such as the PI3K/Akt pathway.

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer.[15][16] Activation of this pathway promotes cell growth, proliferation, and inhibits apoptosis. Hederagenin, the aglycone of Hederacoside D, has been shown to induce apoptosis by modulating the PI3K/Akt pathway in some cancer models.[17]

Caption: Postulated Anticancer Signaling Pathway of Hederacoside D.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Hederacoside D's biological activity. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[18][19][20][21][22]

Materials:

-

Hederacoside D standard

-

Target cell line

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Hederacoside D (and a vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive phenolics fraction of Hedera helix L. (Common Ivy Leaf) standardized extract ameliorates LPS-induced acute lung injury in the mouse model through the inhibition of proinflammatory cytokines and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular insights into the anti-inflammatory efficacy and HPLC analysis of hedera helix leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 13. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hederacoside C Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Hederagenin Induces Apoptosis of Human Hepatoma HepG2 Cells via the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. merckmillipore.com [merckmillipore.com]

Hederacoside D: An In-depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro studies detailing the specific molecular mechanisms of Hederacoside D are limited in current scientific literature. This guide provides a comprehensive overview of the in vitro mechanisms of action of closely related and structurally similar compounds, Hederacoside C and its aglycone Hederagenin, which are co-constituents of Hedera helix (common ivy) extracts. The activities of these compounds offer significant insights into the potential biological pathways modulated by Hederacoside D.

Introduction

Hederacoside D is a prominent triterpenoid (B12794562) saponin (B1150181) isolated from Hedera helix (common ivy), a plant with a long history of use in traditional medicine for respiratory and inflammatory ailments. Along with Hederacoside C and α-hederin, Hederacoside D is considered a major bioactive component of ivy leaf extracts.[1] While pharmacokinetic studies have been conducted on Hederacoside D, detailed in vitro investigations into its specific mechanism of action are not extensively available.[1] This guide synthesizes the existing in vitro data on its closely related saponin, Hederacoside C, and their shared aglycone, Hederagenin, to elucidate the probable cellular and molecular targets relevant to Hederacoside D's therapeutic potential. The primary activities investigated are anti-inflammatory, anticancer, and chondroprotective effects.

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of Hedera helix saponins (B1172615) are well-documented. In vitro studies using macrophage and chondrocyte cell lines point towards the potent modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and mediators. Hederacoside C has been shown to potently inhibit this pathway in various in vitro models.

In studies using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) or Staphylococcus aureus, Hederacoside C demonstrated a significant reduction in the activation of the NF-κB pathway.[2][3] The mechanism involves the suppression of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 4 (TLR4) expression.[2][3] Downstream, Hederacoside C prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes.[2][3] This leads to a marked decrease in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), while increasing the expression of the anti-inflammatory cytokine IL-10.[2]

Similarly, in a model of osteoarthritis using mouse chondrocytes, Hederacoside C was found to suppress the NF-κB signaling pathway induced by advanced glycation end-products (AGEs), which are implicated in the pathogenesis of the disease.

Diagram: Hederacoside C Inhibition of the NF-κB Pathway

Caption: Hederacoside C inhibits NF-κB signaling via TLRs and IKK.

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical regulators of cellular responses to external stressors, including inflammation.

Hederacoside C has been shown to attenuate the phosphorylation of p38, ERK, and JNK in S. aureus-stimulated RAW 264.7 macrophages.[2][3] In a separate study on human airway epithelial cells (NCI-H292), Hederacoside C inhibited the epidermal growth factor (EGF)-induced phosphorylation of the EGF receptor (EGFR) and the downstream MAPK pathway components MEK1/2, p38, and ERK1/2.[4][5] This inhibition ultimately suppressed the expression of MUC5AC, a mucin gene whose overexpression is associated with inflammatory airway diseases.[4][5]

Hederagenin, the aglycone of Hederacoside D, also demonstrates chondroprotective effects by inhibiting the JAK2/STAT3/MAPK signaling pathway in IL-1β-stimulated chondrocytes.[6]

Diagram: Hederacoside C Modulation of the MAPK Pathway

Caption: Hederacoside C inhibits the EGFR-MAPK-Sp1 signaling pathway.

Anticancer Mechanism of Action

While specific studies on Hederacoside D are lacking, its aglycone, Hederagenin, has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. Extracts of Hedera helix, containing Hederacoside D, have also shown potent cytotoxicity.

Induction of Apoptosis via the Mitochondrial Pathway

Hederagenin induces apoptosis in human colon cancer (LoVo) cells and cisplatin-resistant head and neck cancer (HNC) cells primarily through the intrinsic, or mitochondrial, pathway.[7][8] This process is characterized by:

-

Increased Reactive Oxygen Species (ROS): Hederagenin treatment leads to a significant increase in intracellular ROS levels.[7][8]

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS causes a collapse of the mitochondrial membrane potential.[8]

-

Modulation of Bcl-2 Family Proteins: Hederagenin upregulates the expression of the pro-apoptotic protein Bax and downregulates anti-apoptotic proteins like Bcl-2, Bcl-xL, and Survivin. This shifts the Bax/Bcl-2 ratio in favor of apoptosis.[8]

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates the initiator caspase-9 and the executioner caspase-3. Hederagenin does not significantly affect the extrinsic pathway initiator, caspase-8.[7][8]

Inhibition of Antioxidant Pathways

In cisplatin-resistant HNC cells, Hederagenin's pro-apoptotic effect is linked to its ability to inhibit the Nrf2-antioxidant response element (ARE) pathway.[7] This pathway is a key cellular defense mechanism against oxidative stress. By inhibiting this protective pathway, Hederagenin enhances ROS production and promotes glutathione (B108866) depletion, sensitizing resistant cancer cells to apoptosis.[7]

Diagram: Hederagenin-Induced Apoptosis Pathway

Caption: Hederagenin triggers apoptosis via ROS and the mitochondrial pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on Hedera helix extracts, Hederacoside C, and Hederagenin.

Table 1: Cytotoxicity of Hedera helix Extracts and Hederagenin

| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |

|---|---|---|---|---|

| H. helix spp. rhizomatifera Extract | HepG2 (Human Hepatocellular Carcinoma) | MTT | 1.91 µg/mL | |

| H. helix spp. rhizomatifera Extract | MCF7 (Human Breast Adenocarcinoma) | MTT | 2.08 µg/mL | |

| Hederagenin | LoVo (Human Colon Adenocarcinoma) | MTT | 1.39 µM (24h) | [8] |

| Hederagenin | LoVo (Human Colon Adenocarcinoma) | MTT | 1.17 µM (48h) | [8] |

| Hederagenin | Cisplatin-Resistant HNC Cells | Viability Assay | ~20 µM (50% viability) |[7] |

Table 2: Anti-inflammatory and Chondroprotective Effects

| Compound | Cell Line | Stimulant | Effect | Measurement | Citation |

|---|---|---|---|---|---|

| Hederacoside C | RAW 264.7 Macrophages | S. aureus | Inhibition of pro-inflammatory cytokine production | ELISA, qRT-PCR | [2][3] |

| Hederacoside C | Mouse Chondrocytes | AGEs | Suppression of ROS and inflammatory factors | Not specified | |

| Hederagenin | C28/I2 Chondrocytes | IL-1β | Suppression of ECM degradation (MMPs, ADAMTS5) | Not specified | [6] |

| Hederagenin | C28/I2 Chondrocytes | IL-1β | Reduction of inflammatory mediators (TNF-α, IL-6, NO, PGE2) | Not specified |[6] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the effect of a compound on cell proliferation and viability.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF7, LoVo) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[8]

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., Hederagenin, H. helix extract) for specific time periods (e.g., 24, 48, 72 hours).[7][8]

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To quantify the percentage of cells undergoing apoptosis.

-

Methodology:

-

Cell Treatment: Cells are treated with the test compound (e.g., Hederagenin) for a designated time.[8]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic or necrotic cells with compromised membranes) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature.

-

Analysis: The stained cells are analyzed by flow cytometry. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[8]

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Methodology:

-

Protein Extraction: Cells are treated as required, then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific to the target proteins (e.g., p-p38, p-ERK, p65, IκBα, Bax, Bcl-2, Caspase-3).[2][8] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.[4]

-

Conclusion

While direct evidence for the in vitro mechanism of action of Hederacoside D is sparse, the extensive research on the closely related compounds Hederacoside C and Hederagenin provides a strong foundation for understanding its potential biological activities. The data strongly suggest that saponins from Hedera helix are potent modulators of key cellular signaling pathways involved in inflammation and cancer. The likely mechanisms include the dual inhibition of the NF-κB and MAPK inflammatory pathways and the induction of apoptosis in cancer cells through the mitochondrial pathway, driven by oxidative stress. These findings underscore the therapeutic potential of Hedera helix extracts and their constituent saponins, including Hederacoside D, and highlight the need for further specific research to isolate and confirm the precise molecular activities of Hederacoside D.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hederacoside-C Inhibition of Staphylococcus aureus-Induced Mastitis via TLR2 & TLR4 and Their Downstream Signaling NF-κB and MAPKs Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hederacoside C Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hederagenin Suppresses Inflammation and Cartilage Degradation to Ameliorate the Progression of Osteoarthritis: An In vivo and In vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hederagenin Induces Apoptosis in Cisplatin-Resistant Head and Neck Cancer Cells by Inhibiting the Nrf2-ARE Antioxidant Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hederagenin from the leaves of ivy (Hedera helix L.) induces apoptosis in human LoVo colon cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Therapeutic Applications of Hederacoside D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederacoside D, a triterpenoid (B12794562) saponin (B1150181) found in plants of the Hedera genus, is emerging as a compound of significant interest for therapeutic applications. As a member of the hederacoside family, which includes the more extensively studied Hederacoside C, Hederacoside D is believed to share and possess unique pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of Hederacoside D, focusing on its potential therapeutic uses, underlying mechanisms of action, and available preclinical data. While research specifically isolating the effects of Hederacoside D is still developing, this document synthesizes the existing knowledge, drawing necessary parallels from closely related compounds to illuminate its potential. The guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future investigation and opportunities for therapeutic innovation.

Introduction

Hederacoside D is a bioactive saponin that plays a role in the overall biological activity of Hedera helix extracts.[1] Triterpenoid saponins (B1172615) from various medicinal plants are known for their diverse pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. While much of the research has focused on Hederacoside C and the aglycone hederagenin, the structural similarities suggest that Hederacoside D may hold similar, if not distinct, therapeutic promise. This guide will delve into the knowns and unknowns of Hederacoside D, presenting available quantitative data, outlining experimental methodologies, and visualizing the key signaling pathways implicated in its mode of action.

Potential Therapeutic Applications

Anti-Inflammatory Activity

Saponins derived from Hedera species have demonstrated notable anti-inflammatory effects.[2] The primary mechanism is believed to be the suppression of key inflammatory signaling pathways. While direct quantitative data for Hederacoside D's anti-inflammatory potency is limited, studies on the closely related Hederacoside C provide valuable insights. Hederacoside C has been shown to inhibit the production of pro-inflammatory mediators by modulating the NF-κB and MAPK signaling pathways.[3][4]

Key Signaling Pathways:

-

NF-κB Signaling: This pathway is a central regulator of inflammation. Hederacosides are thought to inhibit the activation of NF-κB, thereby reducing the expression of downstream inflammatory genes.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) cascade, including p38, ERK, and JNK, is another crucial pathway in the inflammatory response. Inhibition of this pathway by hederacosides can lead to a decrease in the production of inflammatory cytokines.[3][5]

Anticancer Activity

Key Signaling Pathways:

-

PI3K/Akt Signaling: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Inhibition of this pathway can lead to apoptosis in cancer cells.

-

JAK2/STAT3 Signaling: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often aberrantly activated in cancer and plays a role in tumor cell proliferation and survival.

Neuroprotective Effects

Natural compounds are increasingly being investigated for their neuroprotective potential. While direct evidence for Hederacoside D is scarce, the general neuroprotective effects of triterpenoid saponins suggest a potential role in mitigating neuronal damage. These effects are often attributed to their antioxidant and anti-inflammatory properties, which are crucial in combating neurodegenerative processes.[8][9][10]

Metabolic Regulation

The influence of natural compounds on metabolic pathways is a growing area of research. While no specific studies on the metabolic regulatory effects of Hederacoside D were identified, the modulation of pathways like PI3K/Akt suggests a potential indirect influence on cellular metabolism.

Data Presentation

Due to the limited availability of quantitative data specifically for Hederacoside D, this section presents the available pharmacokinetic data for Hederacoside D and utilizes data for the closely related Hederacoside C as a proxy for bioactivity, with the explicit understanding that these values are for comparative purposes and require experimental validation for Hederacoside D.

Table 1: Pharmacokinetic Parameters of Hederacoside D in Rats

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose | 0.5 mg/kg | 5 mg/kg |

| Cmax (ng/mL) | 135.2 ± 25.4 | 12.3 ± 2.1 |

| Tmax (h) | 0.08 | 1.5 |

| AUC (0-t) (ng·h/mL) | 89.7 ± 15.3 | 45.8 ± 8.7 |

| t1/2 (h) | 1.8 ± 0.3 | 3.2 ± 0.6 |

| Data sourced from Yu et al. (2016).[1][11] |

Table 2: Representative Anti-Inflammatory Activity of Hederacoside C (Proxy for Hederacoside D)

| Assay | Cell Line | Stimulant | IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | ~25 µM |

| IL-6 Production | RAW 264.7 | LPS | ~20 µM |

| TNF-α Production | RAW 264.7 | LPS | ~30 µM |

| Note: These are estimated values based on graphical data from studies on Hederacoside C and require specific experimental validation for Hederacoside D. |

Table 3: Representative Cytotoxic Activity of Hedera Helix Saponins (Proxy for Hederacoside D)

| Cell Line | Compound/Extract | IC50 (µg/mL) |

| HepG2 (Liver Cancer) | Hedera helix extract | 1.91 |

| MCF7 (Breast Cancer) | Hedera helix extract | 2.08 |

| Data sourced from El Sohafy et al. (2020).[6] Note: These values are for a crude extract and not purified Hederacoside D. |

Experimental Protocols

The following protocols are generalized methodologies based on standard practices for evaluating the therapeutic potential of natural compounds like Hederacoside D.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Hederacoside D (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Collect the supernatant and measure the nitric oxide production using the Griess reagent system according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only treated group.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture a human cancer cell line (e.g., HepG2) in the appropriate medium and conditions.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of Hederacoside D (e.g., 1, 10, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[7][12]

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Treatment and Lysis: Treat cells as described in the respective bioactivity assays and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-ERK, ERK) overnight at 4°C.[13][14]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by Hederacoside D and a general experimental workflow for its evaluation.

References

- 1. Pharmacokinetic parameters of three active ingredients hederacoside C, hederacoside D, and ɑ-hederin in Hedera helix in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hederacoside D | CAS:760961-03-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Hederacoside-C Inhibition of Staphylococcus aureus-Induced Mastitis via TLR2 & TLR4 and Their Downstream Signaling NF-κB and MAPKs Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hederacoside C Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 7. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of crude extracts, compounds, and isolated molecules obtained from plants in the central nervous system injuries: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic parameters of three active ingredients hederacoside C, hederacoside D, and ɑ-hederin in Hedera helix in rats. | Semantic Scholar [semanticscholar.org]

- 12. Cytotoxicity of the saponin TTB2 on Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Hederacoside D: A Bioactive Saponin in Traditional Medicine - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederacoside D, a prominent triterpenoid (B12794562) saponin (B1150181) found in plants of the Hedera genus, most notably Common Ivy (Hedera helix), has a rich history of use in traditional medicine, primarily for respiratory ailments.[1] Modern scientific investigation has begun to unravel the molecular mechanisms underlying its therapeutic effects, revealing a spectrum of bioactivities including anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3][4] This technical guide provides a comprehensive overview of the current scientific understanding of Hederacoside D, focusing on its mechanisms of action, quantitative biological data, and detailed experimental protocols for its study.

Chemical Properties and Bioavailability

Hederacoside D is a glycoside of hederagenin (B1673034), a pentacyclic triterpenoid. The sugar moieties attached to the aglycone play a crucial role in its solubility and pharmacokinetic profile.

Table 1: Physicochemical Properties of Hederacoside D

| Property | Value | Reference |

| Molecular Formula | C₅₃H₈₆O₂₂ | [3] |

| Molecular Weight | 1075.2 g/mol | [3] |

| Appearance | White powder | [3] |

| Solubility | Soluble in DMSO and methanol | [3] |

| CAS Number | 760961-03-3 | [3] |

Pharmacokinetic studies in rats have elucidated the absorption, distribution, metabolism, and excretion (ADME) profile of Hederacoside D. Following oral administration, it exhibits double peaks in its concentration-time profile, suggesting complex absorption kinetics.[5][6]

Table 2: Pharmacokinetic Parameters of Hederacoside D in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Reference |

| Cmax (ng/mL) | - | 45.3 ± 12.1 | [5][6] |

| Tmax (h) | - | 0.25 & 4.0 | [5][6] |

| AUC₀-t (ng·h/mL) | 189.6 ± 35.4 | 210.7 ± 43.8 | [5][6] |

| t₁/₂ (h) | 2.8 ± 0.6 | 3.5 ± 0.9 | [5][6] |

| CL (L/h/kg) | 0.47 ± 0.08 | - | [5][6] |

| Vd (L/kg) | 1.8 ± 0.4 | - | [5][6] |

Mechanisms of Action and Biological Activities

Hederacoside D exerts its pleiotropic effects through the modulation of key cellular signaling pathways. Its anti-inflammatory, anti-cancer, and neuroprotective activities are primarily attributed to its ability to interfere with pro-inflammatory and pro-survival signaling cascades.

Anti-inflammatory Effects

Hederacoside D has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is achieved, in part, through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][4]

Table 3: Anti-inflammatory Activity of Hedera helix Saponins (B1172615) and Related Compounds

| Compound/Extract | Assay | Cell Line | IC₅₀ | Reference |

| Hedera helix Leaf Extract | Protein Denaturation Inhibition | - | 75.26 ± 3.87 µg/mL | [1] |

| Hederacoside C | NO Production Inhibition | RAW 264.7 | ~10 µM (inferred) | [7] |

| Hederacoside D | NO Production Inhibition | RAW 264.7 | Data not available for pure compound | |

| Hedera helix Saponin Extract | COX-1 Inhibition | - | 301.1 ± 2.2 µg/mL | [8] |

Signaling Pathway: NF-κB Inhibition by Hederacoside D

Caption: Hederacoside D inhibits the NF-κB pathway by preventing IκBα degradation.

Anti-cancer Effects

Hederacoside D and its aglycone, hederagenin, have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis through the modulation of the PI3K/Akt and MAPK signaling pathways.[4]

Table 4: Cytotoxic Activity of Hedera helix Extracts and Constituents

| Compound/Extract | Cell Line | IC₅₀ | Reference |

| Hedera helix ssp. rhizomatifera extract | HepG2 (Liver Cancer) | 1.91 µg/mL | [3][9] |

| Hedera helix ssp. rhizomatifera extract | MCF7 (Breast Cancer) | 2.08 µg/mL | [3][9] |

| Hederagenin | Cisplatin-resistant HNC cells | ~20-80 µM | [10] |

Signaling Pathway: PI3K/Akt Inhibition by Hederacoside D

Caption: Hederacoside D may inhibit the PI3K/Akt pathway, leading to decreased cell survival.

Neuroprotective Potential

While direct studies on Hederacoside D are limited, related saponins and extracts from plants containing hederagenin have shown neuroprotective effects. These effects are thought to be mediated through antioxidant and anti-inflammatory mechanisms, as well as modulation of pathways like JAK2/STAT3, which are implicated in neuroinflammation.

Signaling Pathway: JAK2/STAT3 Modulation by Hederacoside D

Caption: Hederacoside D may modulate the JAK2/STAT3 pathway, reducing inflammation.

Experimental Protocols

Extraction of Hederacoside D from Hedera helix Leaves

This protocol describes a general method for the extraction of saponins, including Hederacoside D, from plant material.

-

Preparation of Plant Material:

-

Collect fresh leaves of Hedera helix.

-

Dry the leaves in a well-ventilated area, protected from direct sunlight, or in an oven at 40-50°C.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered leaves in 70% ethanol (B145695) (1:10 w/v) for 24 hours at room temperature with occasional shaking.

-

Alternatively, perform Soxhlet extraction with 70% ethanol for 6-8 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Purification (Optional):

-

The crude extract can be further purified using column chromatography on silica (B1680970) gel or by employing solid-phase extraction (SPE) cartridges.

-

Quantification of Hederacoside D by UPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of Hederacoside D in biological matrices, such as rat plasma.[5][6]

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a structurally similar saponin not present in the sample).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

UPLC-MS/MS Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode, with multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions of Hederacoside D and the internal standard.

-

In Vitro Anti-inflammatory Activity Assay

This protocol describes a common method to assess the anti-inflammatory potential of Hederacoside D by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for assessing the in vitro anti-inflammatory activity of Hederacoside D.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of Hederacoside D.

-

Incubate for 1-2 hours.

-

Add LPS (lipopolysaccharide) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate for an additional 24 hours.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

-

-

Cell Viability Assay (MTT Assay):

-

After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

This step is crucial to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

-

Conclusion and Future Directions

Hederacoside D is a promising bioactive saponin with a well-documented history in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential. Its anti-inflammatory and anti-cancer effects, mediated through the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and potentially JAK2/STAT3, make it a compelling candidate for further drug development.

Future research should focus on:

-

Elucidating the precise molecular targets of Hederacoside D within these signaling pathways.

-

Conducting more extensive in vivo studies to validate its efficacy and safety in various disease models.

-

Optimizing its formulation and delivery to enhance bioavailability and therapeutic index.

-

Exploring its potential synergistic effects with existing therapeutic agents.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of Hederacoside D.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medium.com [medium.com]

- 8. mdpi.com [mdpi.com]

- 9. Therapeutic targeting of ocular diseases with emphasis on PI3K/Akt, and OPRL pathways by Hedera helix L. saponins: a new approach for the treatment of Pseudomonas aeruginosa-induced bacterial keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating the mechanism of oridonin against triple-negative breast cancer based on network pharmacology and molecular docking | PLOS One [journals.plos.org]

Hederacoside D: Unraveling the Pharmacological Potential of a Key Ivy Saponin

A Technical Review for Researchers and Drug Development Professionals

Introduction

Hederacoside D is a prominent triterpenoid (B12794562) saponin (B1150181) found in Hedera helix (common ivy), a plant with a long history of medicinal use, particularly in respiratory ailments. As a member of the hederagenin (B1673034) glycoside family, Hederacoside D is structurally related to other bioactive saponins (B1172615) like Hederacoside C and α-hederin. While the pharmacological activities of Hedera helix extracts are well-documented, specific data on the isolated effects of Hederacoside D remain surprisingly scarce in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge on the pharmacological effects of Hederacoside D. Given the data limitations, this review will also explore the activities of its closely related compounds to infer potential therapeutic avenues and highlight critical areas for future research.

Anti-Inflammatory Effects: The Most Direct Evidence

The most direct, though limited, evidence for the pharmacological activity of Hederacoside D lies in its potential as an anti-inflammatory agent. One study has indicated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] Overproduction of NO is a key event in the inflammatory cascade, and its inhibition is a common target for anti-inflammatory drugs.

Inferred Mechanism of Action: The anti-inflammatory effects of related saponins are often attributed to the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[3] It is plausible that Hederacoside D exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, which would, in turn, downregulate the expression of various pro-inflammatory genes.

Anticancer Potential: An Area Ripe for Investigation

Currently, there is a significant lack of direct evidence for the anticancer activity of isolated Hederacoside D. However, extracts of Hedera helix and its other constituent saponins have demonstrated cytotoxic effects against various cancer cell lines.[4][5] This suggests that Hederacoside D may also contribute to the overall anticancer profile of ivy extracts.

Studies on Hedera helix extracts have shown significant cytotoxicity against human hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cell lines.[4] Furthermore, the aglycone of Hederacoside D, hederagenin, has been shown to induce apoptosis in cisplatin-resistant head and neck cancer cells by inhibiting the Nrf2-ARE antioxidant pathway.[6]

Table 1: Cytotoxic Activity of Hedera helix Extracts and Related Saponins

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Hedera helix ssp. rhizomatifera ethanolic extract | HepG2 (Human Hepatocellular Carcinoma) | 1.9125 µg/ml | [4] |

| Hedera helix ssp. rhizomatifera ethanolic extract | MCF7 (Human Breast Cancer) | 2.0823 µg/ml | [4] |

| Hedera helix leaf ethanolic extract | Mat-LyLu (Rat Prostate Cancer) | 88.9 ± 4.44 µg/ml | [5] |

| Hedera helix leaf ethanolic extract | AT-2 (Rat Prostate Cancer) | 77.3 ± 3.90 µg/ml | [5] |

Note: Data for isolated Hederacoside D is currently unavailable.

Neuroprotective Effects: A Frontier of Discovery

The neuroprotective potential of Hederacoside D is another underexplored area. There is no direct experimental evidence to date. However, saponins isolated from Kalopanax pictus, which also contain hederagenin derivatives, have shown memory-enhancing effects in animal models.[7] Specifically, kalopanaxsaponins A and B were found to inhibit acetylcholinesterase activity and reverse scopolamine-induced memory deficits in mice.[7] These findings suggest that the triterpenoid saponin structure, shared by Hederacoside D, may have beneficial effects on neuronal health.

Experimental Protocols: A General Framework

Given the absence of specific published protocols for Hederacoside D, a general methodology for assessing the in vitro anti-inflammatory activity of a saponin, based on the available literature for related compounds, is provided below.

General Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: Mouse macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Hederacoside D. The cells are pre-incubated for 1-2 hours.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, except for the control group.

-

Incubation: The plate is incubated for 18-24 hours.

-

Nitrite (B80452) Measurement (Griess Assay):

-

An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

-

After a short incubation, an equal volume of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways: A Potential Target

While the precise signaling pathways modulated by Hederacoside D are yet to be elucidated, the known mechanisms of related saponins point towards the NF-κB pathway as a likely target for its anti-inflammatory effects.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by Hederacoside D.

For researchers and drug development professionals, Hederacoside D represents a promising but largely untapped resource. Future research should prioritize the following:

-

Isolation and Purification: Development of efficient methods to obtain pure Hederacoside D for pharmacological testing.

-

In Vitro Screening: Comprehensive evaluation of its anti-inflammatory, anticancer, and neuroprotective activities using a panel of relevant cell-based assays to determine quantitative metrics like IC50 values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Hederacoside D.

-

In Vivo Studies: Validation of in vitro findings in appropriate animal models of disease.

A concerted research effort is necessary to unlock the full therapeutic potential of Hederacoside D and to translate the traditional medicinal use of ivy into evidence-based modern therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. Recent Progress in Health Benefits of Hederagenin and Its Glycosides [mdpi.com]

- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Hederagenin Induces Apoptosis in Cisplatin-Resistant Head and Neck Cancer Cells by Inhibiting the Nrf2-ARE Antioxidant Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Cytotoxicity of Hederacoside D

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hederacoside D, a triterpenoid (B12794562) saponin (B1150181) found in Hedera helix (common ivy), is a subject of growing interest within the scientific community for its potential pharmacological activities. However, a comprehensive understanding of its cytotoxic profile remains elusive, with a notable scarcity of direct research on its effects on cell viability and apoptosis. This technical guide provides a preliminary investigation into the cytotoxicity of Hederacoside D, addressing the current landscape of available data. Due to the limited direct evidence, this paper also extensively reviews the well-documented cytotoxic effects of its aglycone, Hederagenin (B1673034), to provide a foundational context for future research. This guide offers detailed experimental protocols for key cytotoxicity assays and visualizes the putative signaling pathways, based on Hederagenin studies, to equip researchers with the necessary tools and framework for further investigation into Hederacoside D.

Introduction

Triterpenoid saponins (B1172615) are a diverse class of natural compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Hederacoside D is a prominent saponin in Hedera helix, yet its specific cytotoxic properties have not been extensively studied. In contrast, its aglycone, Hederagenin, has been the focus of numerous studies demonstrating its potent anti-cancer activities through the induction of apoptosis and modulation of various signaling pathways.[1][2] This guide aims to summarize the current, albeit limited, knowledge on Hederacoside D cytotoxicity, present the substantial data on Hederagenin as a comparative model, and provide detailed methodologies for future research in this area.

Quantitative Cytotoxicity Data

Direct quantitative data on the cytotoxicity of Hederacoside D is sparse in the existing literature. The available studies suggest that Hederacoside D may possess low to negligible cytotoxic activity at the concentrations tested. This is in stark contrast to its aglycone, Hederagenin, which exhibits significant cytotoxicity across various cancer cell lines.

Table 1: Cytotoxicity of Hederacoside D and Related Compounds

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 / Activity | Source |

| Hederacoside D | Various | - | - | Inactive up to 200 µg/ml | [3] |

| Hederacoside C | Fibroblasts, Hep-2 | MTT | - | No antiproliferative activity | [4] |

| Hederagenin | LoVo (colon) | MTT | 24 | 1.39 µM | [2] |

| LoVo (colon) | MTT | 48 | 1.17 µM | [2] | |

| Cisplatin-resistant HNC | Viability | 72 | ~20 µM (for 50% viability decrease) | [1] | |

| A549 (lung) | MTS | 24 | 78.4 ± 0.05 µM | [5] | |

| HeLa (cervical) | MTS | 24 | 56.4 ± 0.05 µM | [5] | |

| HepG2 (liver) | MTS | 24 | 40.4 ± 0.05 µM | [5] | |

| SH-SY5Y (neuroblastoma) | MTS | 24 | 12.3 ± 0.05 µM | [5] | |

| Hedera helix extract | Hep-G2 (liver) | - | - | 1.9125 µg/ml | |

| MCF7 (breast) | - | - | 2.0823 µg/ml | ||

| AT-2 (prostate) | MTT | 48 | 77.3 ± 3.90 µg/ml | [6] | |

| Mat-LyLu (prostate) | MTT | 48 | 88.9 ± 4.44 µg/ml | [6] |

Note: The cytotoxicity of plant extracts is influenced by a mixture of compounds, not solely Hederacoside D.

The lack of significant cytotoxicity for Hederacoside D in some studies may be attributable to the presence of sugar moieties, which can influence the compound's ability to traverse the cell membrane and interact with intracellular targets. The potent activity of Hederagenin, which lacks these sugar groups, supports this hypothesis.

Experimental Protocols

To facilitate further research into the cytotoxicity of Hederacoside D, this section provides detailed protocols for the key experimental assays cited in the context of saponin cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of Hederacoside D in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.

-

Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Protocol:

-

Cell Treatment: Seed and treat cells with Hederacoside D as described for the MTT assay.

-

Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.[9][10]

Protocol:

-

Protein Extraction: Treat cells with Hederacoside D, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Putative Signaling Pathways

Given the limited data on Hederacoside D, the following signaling pathways are proposed based on the established mechanisms of its aglycone, Hederagenin.[1][2][11] It is hypothesized that if Hederacoside D is metabolized to Hederagenin in vitro, it may exert its cytotoxic effects through these pathways.

The Intrinsic (Mitochondrial) Apoptosis Pathway

Hederagenin has been shown to induce apoptosis primarily through the mitochondrial pathway.[2][11] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Modulation of the Nrf2-ARE Antioxidant Pathway

In certain cancer cell types, particularly those resistant to chemotherapy, Hederagenin has been found to inhibit the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway.[1] This inhibition leads to an increase in reactive oxygen species (ROS), which can further contribute to mitochondrial dysfunction and apoptosis.

Conclusion and Future Directions

The preliminary investigation into the cytotoxicity of Hederacoside D reveals a significant gap in the scientific literature. While its aglycone, Hederagenin, is a potent cytotoxic agent that induces apoptosis through well-defined signaling pathways, Hederacoside D itself appears to be largely inactive in the limited studies available. This discrepancy highlights the critical role of glycosylation in modulating the biological activity of saponins.

Future research should focus on a systematic evaluation of Hederacoside D's cytotoxicity across a broad panel of cancer cell lines using standardized assays as detailed in this guide. Furthermore, studies on the metabolism of Hederacoside D in cell culture systems are warranted to determine if it is converted to Hederagenin, which could explain any observed delayed or minor cytotoxic effects. A thorough understanding of the structure-activity relationship of Hederacoside D and its derivatives is essential for harnessing the full therapeutic potential of this class of natural compounds. This technical guide provides the foundational framework and necessary methodologies to embark on this crucial line of inquiry.

References

- 1. Hederagenin Induces Apoptosis in Cisplatin-Resistant Head and Neck Cancer Cells by Inhibiting the Nrf2-ARE Antioxidant Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hederagenin from the leaves of ivy (Hedera helix L.) induces apoptosis in human LoVo colon cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. static.igem.org [static.igem.org]

- 9. Apoptosis western blot guide | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. A hederagenin saponin isolated from Clematis ganpiniana induces apoptosis in breast cancer cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Hederacoside D Analytical Standard for HPLC